molecular formula C20H33N3O7 B15132406 N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide

N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide

Cat. No.: B15132406
M. Wt: 427.5 g/mol
InChI Key: UJORIKTZKAVMQQ-MHEXWIEDSA-N
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Description

N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide is a compound used primarily in proteomics research. It is a derivative of the amino acids valine and leucine, and it is often employed as a coupling agent in peptide synthesis . The compound has the molecular formula C20H33N3O7 and is known for its role in facilitating the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide typically involves the protection of the amino groups of valine and leucine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of an amide bond between the valine and leucine residues. The final step involves the activation of the carboxyl group of the leucine residue with N-hydroxysuccinimide (NHS) to form the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and amides, depending on the nucleophile used in the substitution reaction .

Scientific Research Applications

N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide involves the activation of carboxyl groups to form highly reactive NHS esters. These esters can then react with nucleophiles such as amines to form stable amide bonds. This mechanism is crucial in peptide synthesis, where the formation of amide bonds is a key step .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and efficiency in forming amide bonds. This makes it particularly valuable in the synthesis of peptides and other complex molecules .

Properties

Molecular Formula

C20H33N3O7

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C20H33N3O7/c1-10(2)8-13(16(25)12-9-14(24)23(29)18(12)27)21-17(26)15(11(3)4)22-19(28)30-20(5,6)7/h10-13,15,29H,8-9H2,1-7H3,(H,21,26)(H,22,28)/t12?,13-,15-/m0/s1

InChI Key

UJORIKTZKAVMQQ-MHEXWIEDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)C1CC(=O)N(C1=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)C1CC(=O)N(C1=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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